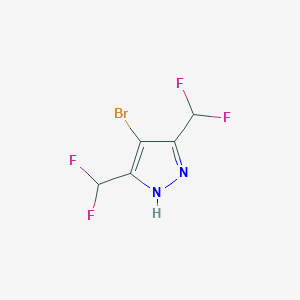

4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C5H3BrF4N2 . It is a biochemical used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms. The ring is substituted at the 3rd and 5th positions by difluoromethyl groups and at the 4th position by a bromine atom .Applications De Recherche Scientifique

Ligand Synthesis and Photophysical Properties

A study by Stagni et al. (2008) explored the synthesis and characterization of heteroleptic mononuclear cyclometalated iridium(III) complexes with tetrazolate chelate ligands. These complexes demonstrated a wide range of redox and emission properties, attributed to the ancillary ligand's nature. Although not directly involving 4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole, this research highlights the importance of bromo-containing species as synthetically attractive building blocks for constructing polymetallic architectures with potential applications in organic light-emitting devices and biological labeling Stagni et al., 2008.

Pyrazole-Stabilized Metal Complexes

Research by Sharma et al. (2015) on pyrazole-stabilized dinuclear palladium(II) chalcogenolates formed through oxidative addition of bis[2-(4-bromopyrazol-1-yl)ethyl] dichalcogenides to palladium(II) showcased the utility of bromo-substituted pyrazoles in tailoring Pd–S/Se nanoparticles. These findings suggest the potential of this compound in synthesizing metal complexes with varied applications, including catalysis and material science Sharma et al., 2015.

Antiproliferative Agents

A study by Ananda et al. (2016) focused on synthesizing novel 1-aryl-3,5-bis(het)aryl pyrazole derivatives with significant cytotoxic effects against breast cancer and leukemic cells. These derivatives, including compounds with bromo-substituted pyrazoles, demonstrated the potential of such structures in developing small molecule inhibitors for leukemia and breast cancer treatment Ananda et al., 2016.

Advanced Lithium-Ion Battery Electrolytes

The synthesis and characterization of a methylated pyrazole derivative for high-voltage application in lithium-ion batteries (LIBs) by von Aspern et al. (2020) illustrate the relevance of functionalized pyrazoles in improving LIB cycling performance. This research underscores the importance of pyrazole derivatives in enhancing the electrochemical stability and performance of LIBs von Aspern et al., 2020.

Propriétés

IUPAC Name |

4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF4N2/c6-1-2(4(7)8)11-12-3(1)5(9)10/h4-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBLQIWIVQWXRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(F)F)C(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2650674.png)

![2-Benzyl-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide](/img/structure/B2650678.png)

![methyl 3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2650679.png)

![5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2650680.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one](/img/structure/B2650683.png)

![Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B2650687.png)

![2-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2650688.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propane-1-sulfonamide](/img/structure/B2650690.png)